Tetrafibricin

Description

Properties

CAS No. |

151705-56-5 |

|---|---|

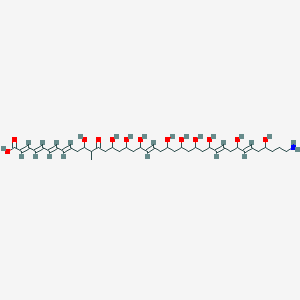

Molecular Formula |

C41H67NO13 |

Molecular Weight |

782 g/mol |

IUPAC Name |

(2E,4E,6E,8E,20E,30E,34E)-40-amino-11,15,17,19,23,25,27,29,33,37-decahydroxy-12-methyl-13-oxotetraconta-2,4,6,8,20,30,34-heptaenoic acid |

InChI |

InChI=1S/C41H67NO13/c1-29(39(52)20-7-5-3-2-4-6-8-21-41(54)55)40(53)28-38(51)27-37(50)25-34(47)18-11-17-33(46)24-36(49)26-35(48)23-32(45)16-10-15-30(43)13-9-14-31(44)19-12-22-42/h2-11,13,16,18,21,29-39,43-52H,12,14-15,17,19-20,22-28,42H2,1H3,(H,54,55)/b3-2+,6-4+,7-5+,13-9+,16-10+,18-11+,21-8+ |

InChI Key |

BIOWDMWPQOMXJO-YHYSRAEPSA-N |

SMILES |

CC(C(CC=CC=CC=CC=CC(=O)O)O)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CCCN)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

CC(C(C/C=C/C=C/C=C/C=C/C(=O)O)O)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CCCN)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC(C(CC=CC=CC=CC=CC(=O)O)O)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CCCN)O)O)O)O)O)O)O)O)O |

Synonyms |

tetrafibricin |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetrafibricin and Its Analogues

Stereoselective Construction of Tetrafibricin's Polyol Motifs

Diastereoselective Carbon-Carbon Bond Formation in Tetrafibricin Fragments

The stereocontrolled synthesis of the polyol chain of tetrafibricin is a formidable challenge. Several research groups have developed sophisticated methods for the diastereoselective formation of carbon-carbon bonds to construct key fragments of the molecule.

The Roush group has pioneered the use of double allylboration reactions for the synthesis of 1,5-diol units, which are prevalent in the tetrafibricin backbone nih.govacs.org. This methodology has been instrumental in the stereoselective synthesis of the C1-C19 and C23-C40 fragments of tetrafibricin nih.govacs.org.

In one approach, a highly diastereoselective interrupted double allylboration sequence was employed to prepare a key intermediate for the C1-C19 fragment nih.gov. This three-pot sequence allowed for the differentiation of the secondary C17 and C13 alcohols, achieving a 16:1 mixture of diastereomers nih.gov.

For the C23-C40 fragment, a new method for the synthesis of 1,5-syn-(E)-diols was developed using a double allylboration sequence with two different aldehydes acs.org. This method provided the targeted diols in high yields (72-98%) and with excellent enantioselectivity (>95% ee), diastereoselectivity (d.r. >20:1), and (E)/(Z) selectivity (>20:1) acs.org.

Table 1: Double Allylboration Methodologies in Tetrafibricin Fragment Synthesis

| Fragment | Key Reaction | Diastereoselectivity | Yield | Reference |

|---|---|---|---|---|

| C1-C19 | Interrupted double allylboration | 16:1 | 73% | nih.gov |

Asymmetric allylation reactions have also proven to be a powerful tool for the construction of chiral centers in tetrafibricin fragments. The Krische group has utilized iridium-catalyzed asymmetric alcohol C-H allylation for the synthesis of the C9-C20 and C21-C40 segments nih.govwikipedia.orgpitt.edu.

The synthesis of the C9-C20 fragment involved an iridium-catalyzed asymmetric alcohol C-H allylation of a commercially available malic acid-derived alcohol to construct the C14-C20 portion nih.govwikipedia.org. A key advantage of this method is the ability to recover and recycle the iridium catalyst, making the process more cost-effective wikipedia.org.

For the C21-C40 fragment, six carbon-carbon bonds were formed via asymmetric iridium-catalyzed transfer hydrogenative carbonyl allylation pitt.edu. This approach bypasses the need for discrete oxidation and the use of stoichiometric organometallic reagents.

The Julia-Kocienski olefination is a reliable method for the formation of carbon-carbon double bonds with high E-selectivity. This reaction has been a cornerstone in the convergent synthesis of tetrafibricin, enabling the coupling of large, complex fragments.

The first total synthesis of tetrafibricin, accomplished by the Curran group, utilized a Julia-Kocienski olefination to couple the C1-C19 and C20-C40 fragments nih.govnih.gov. This strategy highlights the robustness of the Julia-Kocienski olefination in late-stage coupling reactions in the synthesis of complex natural products. Friestad's group has also applied iterative Julia-Kocienski couplings in their work towards the C27-C40 fragment.

Asymmetric Catalysis in Tetrafibricin Subunit Synthesis

Asymmetric catalysis has been instrumental in setting the stereochemistry of various subunits of tetrafibricin, often with high efficiency and selectivity.

The synthesis of the C9-C20 segment by the Krische group employed a ruthenium-catalyzed enantioselective syn-crotylation to construct the C9-C13 portion nih.govwikipedia.org. This reaction, in conjunction with the previously mentioned iridium-catalyzed allylation, demonstrates the power of using different catalytic systems to achieve specific stereochemical outcomes.

Progress Towards Total Synthesis of Tetrafibricin

The total synthesis of tetrafibricin remains a significant challenge that has attracted the attention of several research groups. These efforts have led to the development of novel synthetic strategies and a deeper understanding of the chemistry of complex polyketides.

Several research groups have made significant contributions to the total synthesis of tetrafibricin, each employing unique strategies and methodologies.

Cossy's Group: Synthesized the C1-C13, C15-C25, and C27-C40 fragments using chemoselective cross-metathesis reactions and enantioselective allyltitanations of aldehydes.

Krische's Group: Reported the synthesis and coupling of the C31-C40 and C21-C30 fragments through a series of asymmetric iridium-catalyzed hydrogen transfer carbonyl allylation reactions and Grubbs' olefin metathesis reactions.

Roush's Group: Developed highly diastereoselective double allylboration methodologies for the synthesis of the C1-C19 and C23-C40 fragments nih.govacs.org.

Friestad's Group: Utilized iterative Julia-Kocienski couplings of units with defined stereogenic centers to afford the repeating 1,5-polyol motif of the C27-C40 fragment.

Curran's Group: Achieved the first total synthesis of tetrafibricin. Their convergent approach relied on a Julia-Kocienski olefination to connect the C1-C19 and C20-C40 fragments. The C1-C19 fragment was synthesized using diastereoselective aldol reactions and substrate-controlled dithiane additions, while the C20-C40 fragment was assembled via an iterative acetate aldol strategy nih.govnih.gov. A key feature of their synthesis was the late-stage introduction of the sensitive tetraene and primary amine functionalities nih.govnih.gov.

Table 2: Notable Academic Contributions to the Total Synthesis of Tetrafibricin

| Research Group | Key Methodologies | Fragments Synthesized | Reference |

|---|---|---|---|

| Cossy | Cross-metathesis, Enantioselective allyltitanations | C1-C13, C15-C25, C27-C40 | |

| Krische | Asymmetric iridium-catalyzed allylations, Olefin metathesis | C31-C40, C21-C30 | |

| Roush | Diastereoselective double allylboration | C1-C19, C23-C40 | nih.govacs.org |

| Friestad | Iterative Julia-Kocienski couplings | C27-C40 |

Challenges in Late-Stage Assembly and Functionalization of Tetrafibricin and its Analogues

The final stages of the total synthesis of tetrafibricin, a complex polyketide with a staggering eleven stereocenters, present a formidable set of challenges. These hurdles are primarily centered on the strategic coupling of large, highly functionalized fragments and the subsequent removal of a multitude of protecting groups from the exquisitely sensitive final molecule. Furthermore, the generation of analogues through late-stage functionalization is fraught with difficulties inherent to such a densely functionalized and stereochemically rich scaffold.

The convergent synthetic strategies universally adopted for tetrafibricin involve the independent synthesis of several complex fragments, which are then strategically joined in the endgame of the synthesis. A significant challenge lies in the low yields often associated with these crucial fragment coupling reactions. These reactions are tasked with forming carbon-carbon bonds between sterically hindered and electronically complex partners, often leading to diminished efficiency and complicating the already demanding material throughput required for a successful total synthesis.

A paramount and frequently cited challenge in the late-stage assembly of tetrafibricin is the management of protecting groups. The molecule's numerous hydroxyl groups necessitate an extensive and carefully orchestrated protecting group strategy, with silyl ethers being prominently used. The selective deprotection of a specific silyl ether in the presence of many others is a non-trivial task that often requires extensive optimization of reaction conditions to avoid unwanted cleavage of other protecting groups. For instance, achieving the selective desilylation of a primary alcohol in a sea of secondary silyl-protected alcohols has proven to be a significant hurdle, often requiring meticulous screening of reagents and conditions to achieve the desired outcome.

The final global deprotection of the fully assembled and protected tetrafibricin molecule represents arguably the most critical and problematic step of the entire synthesis. The conjugated tetraenoate moiety and the extensive polyol system render the natural product exceptionally labile, particularly under the acidic or basic conditions typically required for the removal of many common protecting groups. This inherent instability has been a major impediment to the isolation of the pure natural product in its intact form. In some synthetic campaigns, the instability of tetrafibricin under global deprotection conditions has necessitated a strategic pivot to the synthesis of more stable derivatives, such as the N-acetyl dihydrotetrafibricin methyl ester, to allow for structural confirmation and biological evaluation.

The challenges associated with the late-stage assembly are summarized in the following table:

| Challenge | Description | Key Issues |

| Fragment Coupling | Joining large, complex, and highly functionalized synthetic intermediates. | Low reaction yields, steric hindrance, and complex electronic effects. |

| Protecting Group Manipulation | Selective removal of one or more protecting groups from a poly-protected intermediate. | Difficulty in differentiating between numerous similar protecting groups (e.g., silyl ethers), leading to non-selective deprotection and reduced yields. |

| Global Deprotection | Simultaneous removal of all remaining protecting groups to unveil the final natural product. | Extreme sensitivity of the tetrafibricin core structure, particularly the tetraenoate and polyol functionalities, leading to degradation and low yields of the final product. |

| Instability of the Final Product | The inherent chemical lability of the tetrafibricin molecule. | Complicates isolation and purification, and has led to the synthesis of more stable analogues for characterization and biological studies. |

Late-stage functionalization, the process of modifying a complex molecule like tetrafibricin after its core structure has been assembled, presents its own unique and significant challenges. The high density of functional groups in tetrafibricin makes achieving regioselectivity and chemoselectivity in any transformation a formidable task. Any reagent introduced to modify one part of the molecule has the potential to react with multiple other sites, leading to a mixture of products that are difficult to separate and characterize.

Furthermore, the stereochemical complexity of tetrafibricin means that any late-stage reaction must proceed without causing epimerization at any of the eleven stereocenters. The conformational flexibility of the long carbon chain can also influence the reactivity of different functional groups, making the prediction of reaction outcomes challenging. The inherent instability of the tetrafibricin backbone further complicates late-stage functionalization efforts, as many chemical transformations require conditions that could lead to the degradation of the core structure. While the development of site-selective reactions for the late-stage functionalization of complex molecules is an active area of research, its application to a molecule as intricate and sensitive as tetrafibricin remains a significant and largely unmet challenge.

Biosynthetic Pathway Elucidation of Tetrafibricin

Investigation of Primary Metabolic Precursors in Tetrafibricin Biosynthesis

The biosynthesis of polyketides like tetrafibricin follows an assembly-line logic, where simple carboxylic acid units are sequentially condensed to build the complex carbon skeleton. wikipedia.org These initial building blocks are known as primary metabolic precursors, which are channeled from the organism's central metabolism into this specialized secondary metabolic pathway. The elucidation of these precursors is typically achieved through isotopic labeling studies, where labeled compounds are fed to the producing organism and their incorporation into the final product is tracked. nih.govbiorxiv.org

For polyketide synthesis, there are two main types of precursors: starter units and extender units. nih.gov The starter unit initiates the polyketide chain, while extender units are repeatedly added to elongate it.

Starter Unit: The biosynthesis of the tetrafibricin backbone is initiated by a non-standard starter unit. Research on closely related aminopolyol polyketides, such as neotetrafibricin and linearmycin, suggests that the starter unit is derived from L-arginine. researchgate.netresearchgate.net Through a dedicated enzymatic cascade, L-arginine is converted into 4-guanidinobutanoate, which is then loaded onto the polyketide synthase (PKS) assembly line to kickstart the synthesis. researchgate.net This is a characteristic feature of several antifungal aminopolyol natural products.

Extender Units: Following initiation, the polyketide chain is elongated through the sequential addition of extender units. For most bacterial modular polyketide synthases, the most common extender units are malonyl-CoA and (2S)-methylmalonyl-CoA. nih.govmdpi.com These are derived from the primary metabolites acetyl-CoA and propionyl-CoA, respectively, through a carboxylation reaction. mdpi.com Analysis of the tetrafibricin biosynthetic gene cluster suggests that its assembly line utilizes both of these common extender units to build the complex polyhydroxy and polyene structure of the molecule. acs.org

A summary of the primary metabolic precursors for tetrafibricin biosynthesis is presented below.

| Precursor Type | Specific Molecule | Origin |

| Starter Unit | 4-Guanidinobutyryl-CoA | L-Arginine |

| Extender Units | Malonyl-CoA | Acetyl-CoA |

| (2S)-Methylmalonyl-CoA | Propionyl-CoA |

Identification and Characterization of Biosynthetic Enzymes

The biosynthesis of tetrafibricin is catalyzed by a set of exceptionally large, multifunctional enzymes known as modular Type I Polyketide Synthases (PKSs). acs.org These enzymes are organized in an "assembly-line" fashion, where each module is responsible for one cycle of polyketide chain elongation and modification. biorxiv.org

The tetrafibricin biosynthetic gene cluster from Streptomyces neyagawaensis (MIBiG accession: BGC0002355) encodes eight giant modular PKS proteins, designated Tfb1 through Tfb8. acs.orgpnas.org These enzymes work in succession to construct the tetrafibricin backbone. Each PKS module contains a specific set of catalytic domains that perform distinct functions.

The core domains found in each extension module are:

Acyltransferase (AT): This domain selects the appropriate extender unit (either malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein. mdpi.com The specificity of the AT domain in each module dictates which building block is incorporated at each step.

Acyl Carrier Protein (ACP): This domain acts as a mobile carrier, holding the growing polyketide chain and the incoming extender unit via a thioester linkage and presenting them to the other catalytic domains. mdpi.com

Ketosynthase (KS): This domain catalyzes the crucial carbon-carbon bond-forming reaction, a decarboxylative Claisen condensation, between the growing polyketide chain (attached to the KS domain itself) and the extender unit (attached to the ACP). rasmusfrandsen.dk

In addition to these core domains, modules may contain optional reductive domains that modify the β-keto group formed after each condensation:

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

Dehydratase (DH): Dehydrates the β-hydroxy group to form a carbon-carbon double bond.

Enoylreductase (ER): Reduces the double bond to a single bond.

The specific combination of these reductive domains within each module determines the final oxidation state at each two-carbon unit of the polyketide backbone. The final step of the assembly line is the release of the completed polyketide chain, which is typically catalyzed by a Thioesterase (TE) domain located at the end of the last PKS protein. rasmusfrandsen.dk

The table below summarizes the key enzymes and their general functions in tetrafibricin biosynthesis.

| Enzyme | Type | Function |

| Tfb1 - Tfb8 | Modular Type I Polyketide Synthase (PKS) | Catalyze the stepwise assembly of the tetrafibricin backbone from starter and extender units. |

| (Associated Enzymes) | Acyl-CoA Carboxylases | Generate malonyl-CoA and methylmalonyl-CoA extender units from primary metabolism. |

| (Associated Enzymes) | Arginine Decarboxylating Monooxygenase | Part of the pathway to generate the 4-guanidinobutanoate starter unit from arginine. researchgate.net |

Genetic Basis and Regulation of Tetrafibricin Production

The genetic blueprint for tetrafibricin biosynthesis is encoded in a contiguous region of the Streptomyces neyagawaensis chromosome known as a Biosynthetic Gene Cluster (BGC). The tetrafibricin BGC (designated BGC0002355) is exceptionally large, spanning over 150 kilobase pairs (kbp) of DNA. acs.org This cluster contains the genes for the giant modular PKSs (tfb1 through tfb8) as well as other potential tailoring enzymes required for post-PKS modifications.

The modular nature of the PKS genes is a hallmark of this system. The colinearity principle is generally observed, where the order of the modules on the genes corresponds to the sequence of chemical reactions in the biosynthesis of the polyketide chain. biorxiv.org Phylogenetic analysis of the domains within these giant PKSs has provided insights into the evolutionary mechanisms that lead to the structural diversification of aminopolyol polyketides. acs.orgpnas.org Recombination and gene conversion events between homologous domains and modules are thought to be key drivers in the evolution of new polyketide structures. pnas.org

The regulation of antibiotic production in Streptomyces is a complex process, ensuring that these secondary metabolites are produced at the appropriate time in the bacterial life cycle, often in response to nutritional stress or population density. While the specific regulatory mechanisms governing the tetrafibricin gene cluster have not been fully elucidated, the regulation is expected to follow the general patterns observed for other Streptomyces secondary metabolites. This typically involves:

Cluster-Situated Regulators (CSRs): BGCs often contain one or more regulatory genes located within the cluster itself. These genes encode transcription factors that can activate or repress the expression of the biosynthetic genes in the cluster.

The sheer size and complexity of the tetrafibricin gene cluster highlight the significant metabolic investment required by the organism to produce this specialized molecule.

Molecular Mechanism of Action of Tetrafibricin

Binding Interactions with Platelet Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) Receptor

Tetrafibricin directly engages with the GPIIb/IIIa receptor, an integrin complex on the surface of platelets. ashpublications.org This interaction is fundamental to its function as a fibrinogen receptor antagonist. The binding of tetrafibricin to purified, active GPIIb/IIIa has been demonstrated to be competitive, effectively blocking the binding of fibrinogen and other ligands that contain the Arg-Gly-Asp (RGD) sequence. nih.govnih.gov This competitive inhibition is characterized by a high affinity, with a reported inhibition constant (Ki) of 9.9 nM for the binding of biotinylated fibrinogen to immobilized GPIIb/IIIa. nih.gov

The interaction is not limited to fibrinogen; tetrafibricin also completely inhibits the binding of other RGD-containing adhesive proteins, such as fibronectin and von Willebrand factor, to the activated GPIIb/IIIa receptor. nih.gov This broad-spectrum antagonism of ligand binding to GPIIb/IIIa underscores its potent antiplatelet potential.

Conformational Changes Induced by Tetrafibricin on Target Proteins

Interestingly, despite being an antagonist, tetrafibricin has been shown to induce conformational changes in the GPIIb/IIIa receptor, similar to those caused by RGD peptides. researchgate.net This was a novel finding for a non-peptidic antagonist. researchgate.net The binding of tetrafibricin to inactive, purified GPIIb/IIIa leads to the exposure of a ligand-induced binding site (LIBS) epitope, specifically recognized by the monoclonal antibody pl-80. researchgate.net This phenomenon was also observed on resting human platelets using flow cytometry. researchgate.net

This induced conformational change paradoxically transforms the GPIIb/IIIa receptor into a high-affinity state for its natural ligand, fibrinogen. researchgate.net On intact platelets, this can lead to subsequent platelet aggregation. researchgate.net This dual action—antagonism through competitive binding and a form of receptor "activation" through conformational change—highlights the complex nature of its interaction with the GPIIb/IIIa receptor.

Competitive and Selective Nature of Tetrafibricin's Receptor Antagonism

Tetrafibricin's antagonism of the GPIIb/IIIa receptor is both competitive and highly selective. nih.govnih.gov As a competitive inhibitor, it directly vies with fibrinogen and other ligands for the same binding site on the receptor. nih.gov Studies have shown that when tetrafibricin is used in combination with the RGD-containing peptide RGDS, their inhibitory effects on fibrinogen binding are additive, further supporting a competitive mechanism at the same or overlapping binding sites. nih.gov

The selectivity of tetrafibricin for GPIIb/IIIa over other integrin receptors is a key feature. nih.gov Research comparing its activity on GPIIb/IIIa with the vitronectin receptor (αvβ3), another RGD-dependent integrin, revealed a significant preference for the platelet receptor. nih.gov Tetrafibricin was found to be ten times more potent than the peptide RGDS in inhibiting fibrinogen binding to GPIIb/IIIa. nih.gov Conversely, it was three orders of magnitude less potent than RGDS at inhibiting fibrinogen binding to αvβ3. nih.gov Furthermore, tetrafibricin did not show significant inhibition of GPIIb/IIIa-independent cellular adhesion processes, such as the adhesion of bovine aortic endothelial cells to RGD-containing proteins. nih.govnih.gov This high degree of selectivity minimizes off-target effects.

The inhibitory effects of tetrafibricin have been quantified in various functional assays. It potently inhibits platelet aggregation induced by several agonists in human platelet-rich plasma.

Inhibitory Activity of Tetrafibricin on Platelet Aggregation

| Agonist | IC₅₀ (µM) |

|---|---|

| ADP | 5.6 nih.govpitt.edu |

| Thrombin | 7.6 nih.govpitt.edu |

| Collagen | 11.0 nih.govpitt.edu |

Comparative Inhibitory Activity of Tetrafibricin

| Parameter | Value/Observation | Reference |

|---|---|---|

| Ki for Fibrinogen-GPIIb/IIIa Binding | 9.9 nM | nih.gov |

| IC₅₀ for Fibrinogen-GPIIb/IIIa Binding | 46 nM | pitt.educolab.ws |

| Relative Potency vs. RGDS (on GPIIb/IIIa) | 10 times more potent | nih.gov |

| Relative Potency vs. RGDS (on αvβ3) | Three orders of magnitude less potent | nih.gov |

Structure Activity Relationship Sar Studies of Tetrafibricin and Its Derivatives

Rational Design of Tetrafibricin Analogues for SAR Probing

The rational design of tetrafibricin analogues has been largely driven by the challenges associated with its total synthesis and inherent instability. The primary goals have been to create more stable derivatives for structural elucidation and to provide a platform for future, more detailed SAR studies.

A significant challenge in handling tetrafibricin is its instability, which complicates its isolation and purification. pitt.edu To overcome this, researchers have rationally designed more stable derivatives. A key example is the synthesis of N-acetyl dihydrotetrafibricin methyl ester . pitt.eduacs.org This derivative was designed for several reasons:

Stability : The reduction of the polyene system and the protection of the carboxylic acid and primary amine as a methyl ester and N-acetyl group, respectively, were anticipated to yield a more stable compound suitable for full characterization. pitt.edu

Structural Confirmation : The successful synthesis and spectroscopic analysis of this derivative allowed for the confirmation of the stereochemistry of tetrafibricin as determined by Kishi and coworkers. pitt.edu

While comprehensive SAR studies involving a library of diverse analogues have not been extensively reported, the synthesis of various fragments of tetrafibricin by different research groups can be considered a foundational aspect of rational design. These efforts are aimed at creating key building blocks that could be systematically modified in the future to probe the importance of different structural motifs. colab.ws The design of these synthetic routes often involves retrosynthetic analysis that breaks the complex molecule into smaller, manageable fragments, which could potentially be altered to create analogues.

Synthetic Routes to Structurally Modified Tetrafibricin Derivatives

The synthesis of tetrafibricin and its derivatives is a formidable challenge due to its numerous stereocenters and functional groups. Several research groups have developed elegant strategies to construct the carbon skeleton and install the correct stereochemistry, providing pathways to modified versions of the molecule.

One of the most notable achievements in this area is the highly diastereoselective synthesis of N-acetyl dihydrotetrafibricin methyl ester by Roush and co-workers. colab.ws Key features of this synthesis include:

The use of three enantioselective double allylboration reactions to set multiple stereocenters with high control. colab.ws

An intramolecular hydrosilylation/Fleming-Tamao oxidation sequence to establish seven of the hydroxyl-bearing stereocenters. colab.ws

A fragment-assembly double allyboration reaction to couple two advanced intermediates, demonstrating a convergent approach. colab.ws

Other research groups have also contributed significantly to the synthesis of key fragments of tetrafibricin, which could serve as precursors to modified derivatives:

Friestad's group has developed a "configuration-encoded" strategy for the synthesis of 1,5-polyol systems, a recurring motif in tetrafibricin. This iterative approach using Julia-Kocienski couplings allows for the flexible and unambiguous preparation of various stereoisomers of polyol fragments, such as the C27–C40 subunit. acs.org

Curran and co-workers have reported the synthesis of the C21–C40 fragment using fluorous mixture synthesis to create and separate four different stereoisomers. researchgate.net

Krische's group has utilized metal-catalyzed methods, including asymmetric iridium-catalyzed transfer hydrogenative carbonyl allylation and Grubbs olefin cross-metathesis, to construct the C(21)-C(40) fragment. colab.ws

These synthetic endeavors, while primarily focused on achieving the total synthesis of the natural product or its stable derivative, lay the essential groundwork for producing a wider range of structurally modified analogues for detailed SAR studies.

Correlation of Specific Structural Elements with Molecular Interactions

While a detailed SAR map of tetrafibricin is not yet available, initial studies have provided valuable insights into the correlation between its structure and its interaction with the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.

Tetrafibricin acts as a competitive inhibitor of fibrinogen binding to the GPIIb/IIIa receptor, with a reported Ki value of 9.9 nM. nih.gov Its mechanism of action, however, appears to be distinct from that of RGD-containing peptides, which are also known to inhibit this interaction. This suggests that tetrafibricin utilizes a different binding mode or interacts with different sites on the receptor.

A key finding is that tetrafibricin induces conformational changes in the GPIIb/IIIa receptor. researchgate.net This was demonstrated by the increased binding of a monoclonal antibody that preferentially recognizes the ligand-occupied (active) conformation of GPIIb/IIIa in the presence of tetrafibricin. researchgate.net This indicates that the binding of tetrafibricin is not a simple blocking event but an active process that alters the receptor's structure.

The specificity of tetrafibricin for the GPIIb/IIIa receptor is a crucial aspect of its biological profile. Studies have shown that it is a highly selective inhibitor. The data below compares the inhibitory activity of tetrafibricin with the well-known RGD-containing peptide, RGDS, on the GPIIb/IIIa receptor and the related vitronectin receptor (αvβ3).

| Compound | Inhibition of Fibrinogen Binding to GPIIb/IIIa (IC50) | Inhibition of Fibrinogen Binding to Vitronectin Receptor (αvβ3) (IC50) |

|---|---|---|

| Tetrafibricin | Potent Inhibition | Three orders of magnitude less potent than RGDS |

| RGDS | 10-fold less potent than Tetrafibricin | Potent Inhibition |

Data sourced from Satoh et al. (1994). researchgate.net

The specific roles of the individual structural elements of tetrafibricin, such as the length and stereochemistry of the polyol chains, the geometry of the polyene, and the nature of the terminal functional group, in receptor binding and induction of conformational changes remain to be fully elucidated. The synthesis of a broader range of simplified and modified analogues will be essential to dissecting these intricate structure-activity relationships.

Advanced Analytical Techniques in Tetrafibricin Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

The definitive determination of Tetrafibricin's complex three-dimensional structure, which contains eleven stereocenters, represents a significant analytical challenge. acs.org High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone of this effort. The initial planar structure was deduced using a combination of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). pitt.edu

However, establishing the relative and absolute stereochemistry required a more advanced approach. Researchers led by Yoshito Kishi successfully elucidated the complete stereostructure of Tetrafibricin not by classical degradation, but by pioneering a universal NMR database method. pitt.eduacs.orgnih.gov This strategy involved comparing the ¹³C NMR data of a stable derivative, 13-dihydrotetrafibricin, with an extensive, pre-compiled database of NMR spectra from stereodefined model compounds. acs.org The analysis was further enhanced by conducting NMR measurements in chiral solvents, which induce differential chemical shifts (Lande's rule) for enantiomeric or diastereomeric compounds, aiding in the definitive assignment of the stereocenters. pitt.eduacs.org This powerful combination of high-resolution NMR and database comparison provided the complete and unambiguous stereochemical assignment of Tetrafibricin. nih.gov

| NMR Technique | Application in Tetrafibricin Research |

| ¹H NMR | Determining proton environments and coupling constants; assessing diastereomeric ratios of synthetic intermediates. nih.gov |

| ¹³C NMR | Identifying the carbon skeleton; key data source for the NMR database comparison to assign stereochemistry. acs.org |

| 2D COSY | Establishing proton-proton connectivities within the molecular fragments. pitt.edu |

| 2D HSQC | Correlating protons directly to their attached carbons. pitt.edu |

| 2D HMBC | Establishing long-range (2-3 bond) correlations between protons and carbons to connect molecular fragments. pitt.edu |

| NMR in Chiral Solvents | Inducing diastereomeric interactions to resolve and assign stereocenters. pitt.eduacs.org |

Mass Spectrometry-Based Methods for Molecular Characterization of Synthetic Intermediates and Products

Mass spectrometry (MS) is an indispensable tool in Tetrafibricin research, providing crucial information on molecular weight and elemental composition. The molecular formula of the natural product, C₄₁H₆₇NO₁₃, was initially determined using High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS). pitt.edu

In the context of total synthesis, where numerous intermediates are generated, MS is used extensively to confirm the identity and integrity of each compound. nih.govpolimi.it Modern techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, are routinely employed. chemrxiv.orgresearchgate.net These methods allow for the precise mass measurement of synthetic fragments and protected intermediates, confirming that the desired reaction has occurred and that protecting groups are intact or have been successfully removed. nih.govnih.gov The combination of multiple mass spectrometry techniques provides a comprehensive characterization of the complex molecules involved in the synthesis of Tetrafibricin. ecut.edu.cn Furthermore, advanced techniques like Ion Mobility-Mass Spectrometry (IM-MS) are particularly valuable for characterizing large, complex architectures and separating isobaric ions, which is highly relevant for the analysis of complex natural products and their synthetic precursors. chemrxiv.org

| Mass Spectrometry Technique | Application in Tetrafibricin Research |

| HRFAB-MS | Initial determination of the exact mass and molecular formula of natural Tetrafibricin. pitt.edu |

| ESI-MS (e.g., ESI-TOF) | Routine confirmation of the molecular weight of synthetic intermediates and purification fractions. |

| MALDI-TOF MS | Analysis of larger, less volatile fragments or the final product, often used for complex polymer-like structures. researchgate.net |

| Tandem MS (MS/MS) | Fragmentation of precursor ions to gain structural information and confirm the connectivity of synthetic fragments. chemrxiv.org |

Chromatographic Separations for Isolation and Purity Assessment of Tetrafibricin

Chromatographic techniques are fundamental to both the initial isolation of Tetrafibricin from the fermentation broth of Streptomyces neyagawaensis and the purification of intermediates throughout its total synthesis. nih.govjst.go.jp The process involves a multi-step purification cascade to separate the target molecule from a complex mixture of cellular components and other metabolites.

A typical workflow involves several types of chromatography:

Column Chromatography: Often used for the initial, large-scale fractionation of the crude extract, separating compounds based on their polarity. ijnrd.org

Flash Chromatography: A rapid form of column chromatography used extensively in synthetic chemistry to purify intermediates after each reaction step. warwick.ac.uk

High-Performance Liquid Chromatography (HPLC): The gold standard for the final purification and purity assessment of Tetrafibricin and its advanced synthetic intermediates. ijnrd.org Reversed-phase HPLC (RP-HPLC) is commonly used, separating molecules based on hydrophobicity. Chiral HPLC can also be employed to separate enantiomers and confirm the enantiopurity of synthetic building blocks. ru.nl

Thin-Layer Chromatography (TLC): A rapid, qualitative technique used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. ijnrd.org

The inherent instability of complex polyketides like Tetrafibricin can present challenges, sometimes requiring specialized conditions, such as low-temperature chromatography, to prevent degradation during isolation. chromatographyonline.com

| Chromatographic Technique | Role in Tetrafibricin Research |

| Column Chromatography | Initial, large-scale purification of the natural product from crude extracts. ijnrd.org |

| Flash Chromatography | Rapid purification of synthetic intermediates on a laboratory scale. warwick.ac.uk |

| High-Performance Liquid Chromatography (HPLC) | Final high-resolution purification and quantitative purity assessment of the final product and key intermediates. gsconlinepress.com |

| Thin-Layer Chromatography (TLC) | Quick, qualitative monitoring of reaction progress and fraction analysis. warwick.ac.uk |

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Efficiently executing a complex, multi-step total synthesis of Tetrafibricin relies on the ability to accurately monitor reaction progress and understand reaction kinetics. bruker.com This minimizes the formation of side products and allows for the optimization of reaction conditions. While TLC provides a simple qualitative check, spectroscopic techniques offer detailed, quantitative insights.

¹H NMR spectroscopy is a powerful tool for this purpose. For example, in the synthesis of the C(1)-C(19) fragment of Tetrafibricin, ¹H NMR analysis was crucial in determining that an iodonium-ion promoted cyclization proceeded with a diastereoselectivity greater than 20:1. nih.gov This level of quantitative assessment is vital for stereocontrolled synthesis.

In-situ spectroscopic methods, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are also highly valuable. bruker.com By inserting a probe directly into the reaction vessel, chemists can monitor the real-time disappearance of reactant signals (e.g., an azide (B81097) or aldehyde) and the appearance of product signals, providing kinetic data without altering the reaction setup. bruker.com Techniques like Raman spectroscopy and online flow NMR are also emerging as powerful methods for real-time analysis, particularly in flow synthesis environments. beilstein-journals.orgjasco-global.com The combination of NMR for detailed structural confirmation and other spectroscopic methods for real-time monitoring provides a comprehensive toolkit for optimizing the synthesis of Tetrafibricin. uvic.ca

| Spectroscopic Technique | Application in Reaction Monitoring |

| ¹H NMR Spectroscopy | Quantitative assessment of reaction completion, product ratios, and diastereoselectivity of synthetic transformations. nih.govuvic.ca |

| FT-IR Spectroscopy | In-situ, real-time monitoring of the appearance/disappearance of key functional groups (e.g., C=O, O-H, N₃). bruker.com |

| Mass Spectrometry (e.g., ASAP-MS) | Rapid, direct analysis of reaction aliquots to identify intermediates and products without workup. waters.com |

Theoretical and Computational Chemistry Studies on Tetrafibricin

Molecular Modeling and Dynamics Simulations of Tetrafibricin Conformation

Molecular modeling and molecular dynamics (MD) simulations are indispensable computational methods for exploring the conformational landscape of flexible molecules such as Tetrafibricin. nih.govebsco.com These techniques allow researchers to visualize and understand the dynamic behavior of molecules over time, providing a deeper insight into their three-dimensional structures and motions. ebsco.com

MD simulations treat atoms and bonds as a system of interacting particles, governed by the principles of classical mechanics. By defining a potential energy surface, these simulations can predict the trajectory of each atom over a specific period, revealing how the molecule folds, flexes, and changes its shape. ebsco.com For a complex molecule like Tetrafibricin, understanding its conformational preferences is crucial as these can directly influence its biological activity.

The process of an MD simulation typically involves several key steps:

System Setup: Building an initial 3D model of Tetrafibricin and solvating it in a water box to mimic physiological conditions.

Minimization: Relaxing the system to remove any steric clashes or unfavorable geometries.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to stabilize the simulation environment. mdpi.com

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's conformational changes. mdpi.com

Table 1: Key Parameters in a Typical Molecular Dynamics Simulation Setup

| Parameter | Description | Typical Value/Method |

| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent molecules. | TIP3P, SPC/E |

| Ensemble | Statistical mechanics framework (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Simulation Time | Duration of the production run. | 100 ns - 1 µs |

| Time Step | The interval at which the equations of motion are integrated. | 2 fs |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly detailed view of the electronic structure and reactivity of molecules. rsdjournal.orgnih.gov These methods can be used to study various properties of Tetrafibricin that are governed by its electron distribution.

One of the most widely used quantum chemical methods is Density Functional Theory (DFT). rsdjournal.org DFT calculations can determine the electron density of a molecule to derive its energy, geometry, and other electronic properties. For Tetrafibricin, these calculations can provide insights into:

Molecular Orbitals: The distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and its potential to participate in chemical reactions.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of Tetrafibricin, which is vital for predicting its interaction with other molecules.

Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the interpretation of experimental data.

Table 2: Representative Quantum Chemical Methods and Their Applications

| Method | Acronym | Primary Application for Tetrafibricin |

| Hartree-Fock | HF | Initial geometry optimization, wavefunction analysis. |

| Density Functional Theory | DFT | Electronic structure, reactivity indices, spectroscopic properties. rsdjournal.org |

| Møller-Plesset Perturbation Theory | MP2 | More accurate energy calculations, electron correlation effects. mdpi.com |

| Coupled Cluster | CC | High-accuracy energy and property calculations for smaller fragments. mdpi.com |

Computational Approaches to Elucidate Reaction Mechanisms in Tetrafibricin Synthesis

The total synthesis of a complex natural product like Tetrafibricin involves numerous chemical reactions. pitt.edu Computational chemistry provides a powerful platform to investigate the mechanisms of these reactions in detail, offering insights that can guide synthetic strategies. nih.govrsc.org

By modeling the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates, and calculate the activation energies associated with different reaction pathways. rsc.org This information is invaluable for understanding reaction selectivity, predicting the feasibility of a proposed synthetic step, and even designing new catalysts. escholarship.org

For key steps in the synthesis of Tetrafibricin, computational studies could be employed to:

Analyze Stereoselectivity: Determine the energetic origins of diastereoselectivity or enantioselectivity in asymmetric reactions.

Investigate Reaction Kinetics: Calculate reaction rate constants and understand how different factors, such as catalysts or solvent, influence the reaction speed.

Predict Side Reactions: Identify potential side products and byproducts by exploring alternative reaction pathways.

Ligand-Protein Docking and Molecular Dynamics for Understanding Biological Interactions

A crucial aspect of understanding the biological role of Tetrafibricin is to study its interaction with its protein targets. pitt.edu Ligand-protein docking is a computational technique used to predict the preferred binding mode of a small molecule (the ligand) to a protein. nih.govgalaxyproject.org

Docking algorithms systematically sample different conformations and orientations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. researchgate.net This can help to:

Identify Potential Binding Sites: If the target protein is known, docking can predict how Tetrafibricin binds.

Screen for Potential Targets: Inverse docking can be used to screen a library of protein structures to identify potential biological targets for Tetrafibricin. nih.gov

Guide Lead Optimization: By understanding the specific interactions between Tetrafibricin and its target, medicinal chemists can design derivatives with improved potency and selectivity.

Following docking, molecular dynamics simulations of the Tetrafibricin-protein complex can provide a more dynamic and detailed picture of the binding event. nih.gov These simulations can reveal the stability of the predicted binding pose, the role of water molecules in the binding interface, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov

Applications of Tetrafibricin in Chemical Biology Research

Tetrafibricin as a Chemical Probe for Glycoprotein (B1211001) Receptor Biology

Tetrafibricin, a polyketide natural product isolated from Streptomyces neyagawaensis, has emerged as a significant chemical probe for investigating the biology of glycoprotein receptors, specifically the platelet integrin glycoprotein IIb/IIIa (GPIIb/IIIa). nih.govnih.govwikipedia.org This receptor plays a pivotal role in the final common pathway of platelet aggregation, a critical process in hemostasis and thrombosis. nih.govwikipedia.orgrxlist.com The ability of Tetrafibricin to act as a potent and specific antagonist of the fibrinogen receptor makes it an invaluable tool for dissecting the molecular mechanisms of platelet function. nih.gov

Research has demonstrated that Tetrafibricin potently inhibits the binding of fibrinogen to its receptor on human platelets. nih.gov This inhibitory action directly translates to the prevention of platelet aggregation induced by various physiological agonists. Unlike peptide-based antagonists, Tetrafibricin possesses a unique non-peptidic, macrolide-related structure. nih.gov

A key finding in the study of Tetrafibricin as a chemical probe is its ability to induce conformational changes in the GPIIb/IIIa receptor. This is a significant observation as it provides insights into the allosteric regulation of the receptor. The binding of Tetrafibricin to the inactive form of GPIIb/IIIa causes a change in the receptor's shape, exposing a ligand-binding site that is recognized by specific monoclonal antibodies. This mimetic effect of ligand binding allows researchers to probe the activation states of the GPIIb/IIIa receptor and understand the structural dynamics that govern its function.

The specific and potent nature of Tetrafibricin's interaction with the GPIIb/IIIa receptor has been quantified in various studies. These detailed research findings underscore its utility as a precise chemical probe.

Table 1: Inhibitory Activity of Tetrafibricin

| Assay | IC₅₀ Value | Reference |

|---|---|---|

| Fibrinogen Binding to Receptor | 46 nM | nih.gov |

| ADP-induced Platelet Aggregation | 5.6 µM | nih.gov |

| Collagen-induced Platelet Aggregation | 11.0 µM | nih.gov |

| Thrombin-induced Platelet Aggregation | 7.6 µM | nih.gov |

These inhibitory concentrations highlight Tetrafibricin's potent activity and provide a quantitative basis for its use in cellular and biochemical assays aimed at understanding glycoprotein receptor biology.

Development of Tetrafibricin-Based Tool Compounds for Cellular Studies

The development of tool compounds derived from a natural product is a crucial step in advancing chemical biology research, allowing for more sophisticated studies such as target identification, localization, and real-time imaging. While Tetrafibricin itself is a powerful chemical probe, the creation of analogs with appended functionalities (e.g., fluorescent dyes, photoaffinity labels) would significantly broaden its applicability in cellular studies.

Currently, the literature on extensively developed and applied Tetrafibricin-based tool compounds is limited. However, the synthetic challenges associated with the total synthesis of Tetrafibricin have led to the development of synthetic strategies for its fragments and more stable analogs. acs.orgnih.govcolab.ws These synthetic achievements lay the groundwork for the future creation of functionalized tool compounds.

One notable development is the synthesis of N-acetyl dihydrotetrafibricin methyl ester. nih.govnih.gov This analog was synthesized due to the inherent instability of the natural product, Tetrafibricin. nih.gov The synthesis of a more stable version of the molecule is a critical first step, as it provides a robust scaffold onto which further modifications can be made. For instance, a stable analog could be functionalized with a fluorescent reporter group to allow for visualization of its subcellular localization and interaction with the GPIIb/IIIa receptor on platelets using advanced microscopy techniques.

Furthermore, the synthesis of various fragments of Tetrafibricin opens up possibilities for creating simplified analogs that retain the key pharmacophoric features responsible for binding to the GPIIb/IIIa receptor. acs.orgcolab.ws These simplified scaffolds could be more readily derivatized to incorporate photoaffinity labels. Such photoactivatable probes would enable researchers to covalently cross-link the compound to its binding site on the receptor, facilitating the precise identification of the interaction domain through subsequent proteomic analysis. While these specific tool compounds of Tetrafibricin have not been extensively reported, the existing synthetic methodologies provide a clear path for their future development and application in cellular studies.

Exploiting Tetrafibricin's Scaffold for Chemical Probe Design

The molecular scaffold of a natural product often provides a unique three-dimensional architecture that can be exploited for the design of novel chemical probes and libraries. The scaffold of Tetrafibricin is characterized by a complex polyhydroxylated and polyene structure, which presents both opportunities and significant challenges for its use in chemical probe design. rsc.org

The primary challenge in exploiting the Tetrafibricin scaffold is its immense synthetic complexity. nih.govrsc.orgunibe.ch The presence of numerous stereocenters and sensitive functional groups makes the total synthesis and subsequent derivatization a formidable task. rsc.org This complexity contrasts sharply with the concept of "privileged scaffolds" in medicinal chemistry, which are typically less complex structures that are readily synthesized and can be decorated with various functional groups to interact with a wide range of biological targets. The difficulty in manipulating the Tetrafibricin core has, to date, limited its use as a versatile scaffold for generating large chemical libraries.

Despite these challenges, the unique polyol and polyene framework of Tetrafibricin holds potential for future chemical probe design. The dense array of hydroxyl groups offers a specific spatial presentation of hydrogen bond donors and acceptors, which is key to its interaction with the GPIIb/IIIa receptor. Understanding the minimal structural requirements for this interaction through the synthesis and testing of fragments and simplified analogs could lead to the design of more synthetically accessible scaffolds that retain the biological activity of the parent natural product. acs.orgcolab.ws

Moreover, the long polyene chain offers a site for potential modification. For example, the conjugated system could be altered to tune the molecule's photophysical properties or to attach other functionalities without disturbing the key binding elements. As synthetic methodologies for the construction of complex polyketide structures continue to advance, the prospect of systematically modifying the Tetrafibricin scaffold to create a diverse range of chemical probes becomes more feasible. rsc.org Such probes could be used to explore interactions with other potential off-target proteins or to develop new classes of receptor modulators with tailored properties.

Future Research Directions and Interdisciplinary Perspectives for Tetrafibricin

Novel Synthetic Methodologies for Enhanced Efficiency and Stereocontrol

The total synthesis of Tetrafibricin presents a formidable challenge due to its eleven stereocenters, ten of which are organized in complex 1,3- and 1,5-diol arrays. nih.gov Future synthetic efforts will focus on developing more efficient and highly stereocontrolled methods to construct this intricate structure.

Key Research Thrusts:

Advanced Stereoselective Reactions: Research is ongoing to refine and apply powerful stereoselective reactions. For instance, the double allylboration reaction has been effectively used to synthesize the C(1)-C(19) fragment and to establish multiple 1,5-diol relationships with high diastereoselectivity. nih.govnih.gov Further development of such methodologies, aiming for even greater control and yield, is a primary objective. The goal is to create convergent syntheses that can efficiently assemble large fragments of the molecule in the late stages. nih.gov

Iterative Configuration-Encoded Strategies: A significant challenge in polyol synthesis is controlling remote stereogenic centers. rsc.org Innovative strategies, such as the iterative configuration-encoded synthesis of 1,5-polyols, offer a promising solution. This approach utilizes Julia-Kocienski couplings of enantiopure building blocks, allowing for the rapid and unambiguous construction of complex polyol chains without needing to determine the configuration of each new stereocenter sequentially. uiowa.edunih.gov This method has been successfully applied to generate the C15–C40 fragment of Tetrafibricin and can be adapted for other complex natural products. uiowa.educolab.ws

The development of a truly efficient and scalable total synthesis is critical, as it will not only confirm the assigned stereochemistry but also provide the necessary material for in-depth biological studies and the generation of novel analogues. nih.govpitt.edu

Integrated Approaches for Comprehensive Biosynthetic Pathway Characterization

Understanding how Streptomyces neyagawaensis produces Tetrafibricin is fundamental for its biotechnological production and for generating novel derivatives through metabolic engineering. The elucidation of its biosynthetic gene cluster (BGC) is a critical first step.

Future Research Strategies:

Genome Mining and BGC Identification: The Tetrafibricin biosynthetic gene cluster (BGC0002355) has been identified and is known to involve giant modular polyketide synthases (PKSs). secondarymetabolites.org Future work will involve a detailed functional characterization of each gene within this cluster. This includes identifying the genes responsible for producing the polyketide backbone, as well as the tailoring enzymes (e.g., oxygenases, reductases) that create the final complex structure. nih.gov

Multi-Omics Integration: A comprehensive understanding of the biosynthetic pathway requires an integrated multi-omics approach. frontiersin.orgrsc.org By combining genomics (to identify the BGC), transcriptomics (to study gene expression levels under different conditions), proteomics (to identify the translated enzymes), and metabolomics (to detect intermediates and final products), researchers can build a complete picture of the pathway. frontiersin.org This integrated analysis helps to link specific genes to their functions and to understand the regulation of the entire pathway. rsc.org

Heterologous Expression and Pathway Reconstitution: A powerful technique for studying and manipulating biosynthetic pathways is their transfer into a more genetically tractable heterologous host, such as other Streptomyces species or even E. coli or yeast. frontiersin.orgnih.gov Successfully expressing the Tetrafibricin BGC in a heterologous host would confirm the completeness of the identified cluster and facilitate studies on individual enzyme functions. nih.gov Furthermore, it opens the door to engineered biosynthesis, where the pathway can be modified to produce novel Tetrafibricin analogues. nih.gov

These integrated approaches will not only demystify the biosynthesis of this complex molecule but also provide the tools for its sustainable production and for the enzymatic synthesis of new, potentially more potent, chemical entities.

High-Throughput Screening and Advanced Analytical Platform Development

To accelerate the discovery of new hits from Tetrafibricin-inspired compound libraries and to analyze complex biological samples, the development and application of high-throughput screening (HTS) and advanced analytical platforms are essential.

Enabling Technologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity. sigmaaldrich.com For Tetrafibricin research, HTS campaigns can be designed to screen libraries of synthetic analogues against the fibrinogen receptor (GPIIb/IIIa) and other potential targets. enamine.netnih.gov Modern HTS facilities utilize a range of assay technologies, including fluorescence polarization, FRET, AlphaScreen, and Surface Plasmon Resonance (SPR), which can be adapted to study the protein-ligand interactions of Tetrafibricin and its derivatives. enamine.net

Advanced Analytical Platforms: The complexity of natural products and their biological matrices necessitates sophisticated analytical tools. Platforms integrating Ultra-Performance Liquid Chromatography (UPLC) with high-resolution mass spectrometry (HRMS), such as QToF-MS, are vital for isolation, characterization, and metabolomics studies. callaghaninnovation.govt.nz For separating complex stereoisomers, which is a key challenge for Tetrafibricin analogues, techniques like analytical Supercritical Fluid Chromatography (SFC) are increasingly important. callaghaninnovation.govt.nz Furthermore, Trapped Ion Mobility Spectrometry (TIMS) coupled with mass spectrometry offers a powerful, multi-dimensional strategy for separating isomers and characterizing complex molecules with high sensitivity. nih.gov

Data Analytics and Visualization: Modern analytical experiments generate vast amounts of data. Advanced data analytics platforms are needed to process, visualize, and interpret this information. zontal.io Tools like Spotfire, Tableau, and Power BI, built on FAIR (Findable, Accessible, Interoperable, Reusable) data principles, enable researchers to identify promising leads from screening data and optimize research workflows. zontal.ioresearch.com

The combination of HTS with these powerful analytical and data processing platforms will significantly streamline the process of identifying new lead compounds and understanding their mechanism of action.

Rational Design of Biologically Active Tetrafibricin Analogues

The rational design of new Tetrafibricin analogues aims to improve its biological activity, selectivity, and pharmacokinetic properties. This process relies on a deep understanding of its structure-activity relationship (SAR).

Methodologies and Goals:

Structure-Activity Relationship (SAR) Studies: A primary motivation for developing a total synthesis of Tetrafibricin is to enable SAR studies. nih.govpitt.edu By systematically modifying different parts of the Tetrafibricin molecule—such as the polyol chain, the tetraenoate moiety, and the terminal functional groups—and testing the biological activity of each analogue, researchers can determine which structural features are critical for binding to the fibrinogen receptor. researchgate.net While the SAR for Tetrafibricin itself is not yet well-defined, studies on other complex natural products provide a roadmap for this approach. arxiv.orgnih.gov

Computational and Structural Modeling: The design process can be guided by computational modeling. mdpi.com If the three-dimensional structure of the Tetrafibricin-receptor complex can be determined, for instance through X-ray crystallography or cryo-electron microscopy, molecular docking studies can be used to predict how different analogues will bind. who.int This allows chemists to prioritize the synthesis of compounds that are most likely to have improved activity.

Synthesis of Targeted Analogues: Based on SAR and computational insights, synthetic chemists can design and create novel analogues with specific modifications. nih.govrsc.org The goal is to produce compounds with enhanced potency, greater selectivity for the target receptor, and better drug-like properties (e.g., solubility, metabolic stability) than the original natural product.

Through this iterative cycle of design, synthesis, and testing, it is possible to develop new generations of Tetrafibricin-based compounds that are optimized for therapeutic use. who.int

Role of Artificial Intelligence and Machine Learning in Tetrafibricin Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and are set to play a significant role in future Tetrafibricin research. rsc.orgnih.gov These computational tools can analyze vast and complex datasets to make predictions, generate new hypotheses, and accelerate the entire research and development pipeline. mdpi.comnih.gov

Key Applications:

Predicting Bioactivity and Properties: ML models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on data from Tetrafibricin analogues to predict the biological activity of new, unsynthesized compounds. cas.orgrsc.org This can help prioritize synthetic targets and reduce the number of compounds that need to be made and tested experimentally. cas.org AI can also predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, helping to design analogues with better pharmacokinetic profiles. nih.gov

Elucidating Biosynthetic Pathways: AI can assist in genome mining by identifying potential BGCs and predicting the chemical structures of the natural products they encode directly from DNA sequence data. helmholtz-hips.denih.gov As these algorithms become more sophisticated, they can help annotate the functions of unknown genes within the Tetrafibricin cluster and even predict novel pathways.

Accelerating Synthesis and Discovery: AI tools are being developed to suggest optimal synthetic routes and reaction conditions, potentially overcoming challenges in the complex synthesis of Tetrafibricin. researchgate.net In drug discovery, AI can analyze massive datasets from HTS campaigns, scientific literature, and clinical data to identify new potential drug targets and novel therapeutic applications for Tetrafibricin-related compounds. nih.govthe-guild.eu

The integration of AI and ML into Tetrafibricin research requires large, high-quality datasets for training effective models. helmholtz-hips.denih.gov As more experimental data on Tetrafibricin's synthesis, biosynthesis, and biological activity becomes available, the predictive power and utility of these computational approaches will continue to grow, paving the way for new discoveries.

Q & A

Q. What experimental design considerations are critical for synthesizing Tetrafibricin fragments?

A robust synthesis protocol should prioritize stereochemical control, given the compound’s complex polyol structure. Retrosynthetic analysis (as in the C(23)-C(40) fragment synthesis) can guide the selection of chiral building blocks and coupling reactions. Key steps include verifying enantiomeric excess via chiral HPLC and ensuring regioselectivity using protecting-group strategies. Detailed characterization (e.g., 2D NMR, X-ray crystallography) is essential to confirm structural integrity .

Q. How can researchers establish reliable protocols for Tetrafibricin’s biological activity assays?

Use standardized cell-based assays (e.g., cholesterol-lowering activity in hepatic cells) with positive/negative controls to minimize variability. Include dose-response curves and IC₅₀ calculations. Validate results across multiple biological replicates and document cell culture conditions (e.g., media, passage number) to ensure reproducibility. Cross-reference findings with prior studies to identify methodological gaps .

Q. What are the minimum data requirements for publishing Tetrafibricin-related research?

Journals require full experimental details (e.g., synthetic procedures, spectral data, purity ≥95% via HPLC) in the main text or supplementary information. For known compounds, cite prior characterization methods; for novel derivatives, provide HRMS, NMR assignments, and crystallographic data. Avoid duplicating tabular data in the discussion unless critical to interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in Tetrafibricin’s reported mechanisms of action?

Apply iterative data triangulation: compare in vitro findings (e.g., enzyme inhibition assays) with in vivo models (e.g., rodent studies) to assess physiological relevance. Use computational docking studies to validate binding hypotheses. If discrepancies persist, re-evaluate assay conditions (e.g., buffer pH, cofactors) or probe off-target effects via CRISPR-based gene knockout screens .

Q. What strategies address challenges in Tetrafibricin’s enantioselective synthesis?

Advanced methods include asymmetric catalysis (e.g., Shi epoxidation, Noyori hydrogenation) or enzymatic resolution. Monitor reaction progress via real-time FTIR or LC-MS to optimize yield and stereoselectivity. For diastereomeric byproducts, employ flash chromatography with chiral stationary phases. Document reaction scalability and catalyst turnover numbers for industrial relevance .

Q. How should researchers design studies to investigate Tetrafibricin’s structure-activity relationships (SAR)?

Systematically modify functional groups (e.g., hydroxyl, ester) and evaluate bioactivity changes. Use multivariate statistical analysis (e.g., PCA, PLS regression) to correlate structural features with potency. Include molecular dynamics simulations to predict conformational flexibility’s impact on target binding. Validate hypotheses via fragment-based drug design .

Methodological Frameworks

What criteria ensure a rigorous research question for Tetrafibricin studies?

Apply the FINER framework :

- Feasible : Ensure access to synthetic intermediates and analytical tools (e.g., high-field NMR).

- Novel : Explore understudied targets (e.g., Tetrafibricin’s anti-inflammatory potential).

- Ethical : Adhere to bioassay safety protocols (e.g., cytotoxicity screening).

- Relevant : Align with broader goals like antibiotic resistance or metabolic disease .

Q. How can researchers optimize data analysis for conflicting spectral interpretations?

Use consensus algorithms (e.g., DP4+ for NMR) to quantify confidence in structural assignments. Cross-validate with independent techniques (e.g., IR for functional groups, ECD for absolute configuration). For ambiguous data, consult open-access databases (e.g., PubChem, Reaxys) or publish raw data for community review .

Data Reproducibility & Transparency

Q. What steps mitigate reproducibility issues in Tetrafibricin research?

- Pre-register protocols (e.g., on Open Science Framework) detailing synthetic routes and assay conditions.

- Share raw data (e.g., NMR FID files, cell viability datasets) via repositories like Zenodo.

- Use standardized metrics (e.g., ΔΔG for binding affinity) to facilitate cross-study comparisons .

Q. How should researchers document negative or inconclusive results?

Include failed experiments (e.g., unsuccessful coupling reactions) in supplementary materials to guide future work. Use Bayesian statistics to distinguish true negatives from methodological artifacts. Discuss limitations in the context of prior literature to refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.